molecular formula C13H13Cl2NO B121716 Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- CAS No. 146935-64-0

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-

Cat. No. B121716
M. Wt: 270.15 g/mol
InChI Key: YJVWDCWJTNCVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been widely used in various scientific studies. In

Mechanism Of Action

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- acts as an inhibitor of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain receptors, which are involved in the transmission of signals in the body.

Biochemical And Physiological Effects

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and receptors, which makes it a useful tool in biochemical and physiological research. However, its use is limited by its toxicity and the need for specialized equipment and techniques for its handling.

Future Directions

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several potential future directions for research. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific diseases and conditions. Additionally, further research is needed to explore its potential applications in other areas of research.
Conclusion:
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.

Synthesis Methods

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is synthesized through a specific method that involves the reaction of 2,2-dichlorocyclopropylamine with phenyl isocyanate in the presence of formic acid. The reaction yields the desired compound, which is then purified through various techniques.

Scientific Research Applications

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been widely used in various scientific studies due to its unique properties. It has been used in the development of new drugs and as a tool in biochemical and physiological research. It has also been used in the study of cancer and other diseases.

properties

CAS RN

146935-64-0

Product Name

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenylformamide

InChI

InChI=1S/C13H13Cl2NO/c14-13(15)8-12(13,10-6-7-10)16(9-17)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2

InChI Key

YJVWDCWJTNCVSO-UHFFFAOYSA-N

SMILES

C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3

Canonical SMILES

C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3

synonyms

Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-

Origin of Product

United States

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